H-Dap(Boc)-OBzl.HCl
Overview
Description
H-Dap(Boc)-OBzl.HCl, also known as Nα-Boc-Nβ-benzyl-L-2,3-diaminopropionic acid hydrochloride, is a derivative of diaminopropionic acid. This compound is commonly used in peptide synthesis due to its protective groups, which help in the selective deprotection and coupling of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dap(Boc)-OBzl.HCl typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the α-amino group using tert-butoxycarbonyl (Boc) and the β-amino group using benzyl (Bzl). The hydrochloride salt is then formed to enhance the stability and solubility of the compound.
Protection of α-amino group: The α-amino group of diaminopropionic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of β-amino group: The β-amino group is protected using benzyl chloride in the presence of a base.
Formation of hydrochloride salt: The protected diaminopropionic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
H-Dap(Boc)-OBzl.HCl undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Bzl groups can be selectively removed under acidic conditions to yield the free diaminopropionic acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of a palladium catalyst is used to remove the Bzl group.
Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is used for coupling reactions.
Major Products
The major products formed from these reactions include free diaminopropionic acid and its coupled peptides, which are used in various biochemical applications.
Scientific Research Applications
H-Dap(Boc)-OBzl.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the conjugation of peptides with other biomolecules for targeted drug delivery and diagnostic applications.
Biochemical Studies: The compound is used in the study of enzyme-substrate interactions and protein-protein interactions.
Mechanism of Action
The mechanism of action of H-Dap(Boc)-OBzl.HCl involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Boc and Bzl) prevent unwanted side reactions during the synthesis process. Upon selective deprotection, the free amino groups can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
H-Dap(Boc)-OBzl.HCl is unique due to its dual protective groups, which provide selective deprotection options. Similar compounds include:
Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid: This compound uses fluorenylmethyloxycarbonyl (Fmoc) as the β-amino protective group.
Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acid: This compound uses carbobenzyloxy (Cbz) as the β-amino protective group.
Nα-Boc-L-2,3-diaminopropionic acid: This compound has only the Boc protective group on the α-amino group.
The choice of protective groups depends on the specific requirements of the peptide synthesis process, such as the need for selective deprotection and the stability of the intermediates.
Properties
IUPAC Name |
benzyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-14(19)17-9-12(16)13(18)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEKDOZSLRESFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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